

Investigating the discovery and development of JH-Xvi-178

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An In-depth Technical Guide to the Discovery and Development of JH-Xvi-178

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **JH-Xvi-178**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex.

Introduction

JH-Xvi-178 is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK8 and its paralog CDK19. These kinases are crucial components of the Mediator complex, which plays a pivotal role in the regulation of gene transcription.[1][2] Dysregulation of CDK8 and its binding partner cyclin C has been implicated in a variety of cancers, including those of the colon, breast, and pancreas, making them attractive targets for therapeutic intervention.[1]

The development of **JH-Xvi-178** was initiated to overcome the limitations of earlier CDK8/19 inhibitors, such as rapid metabolism.[1][3] This guide details the innovative design strategy, synthesis, mechanism of action, and preclinical pharmacokinetic profile of **JH-Xvi-178**.

Discovery and Design Strategy

The discovery of **JH-Xvi-178** was guided by a hybridization strategy, leveraging the structural features of two previously identified CDK8/19 inhibitors: CCT251921 and MSC2530818.[1][2]

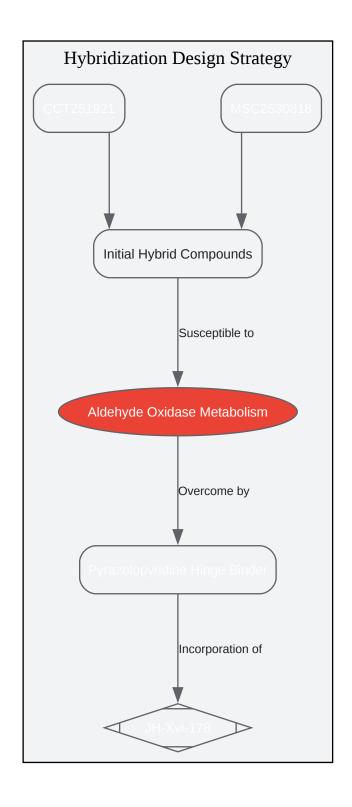


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The initial lead compounds developed through this approach were found to be susceptible to rapid metabolism mediated by aldehyde oxidase.[1] To address this liability, a novel pyrazolopyridine hinge binder was engineered with a chlorine atom at the C-3 position.[1][3] This strategic modification successfully mitigated the metabolic instability, leading to the identification of **JH-Xvi-178** (also referred to as compound 15 in the primary literature) as a highly potent and selective inhibitor with improved pharmacokinetic properties.[1]





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A diagram illustrating the hybridization design strategy leading to JH-Xvi-178.

Chemical Synthesis



The synthesis of **JH-Xvi-178** is a multi-step process. A representative synthetic scheme is outlined below.[1] The process begins with the chlorination of a pyrazolopyridine precursor, followed by protection of the nitrogen. Subsequent nucleophilic substitution and a Suzuki coupling reaction are performed, culminating in the deprotection of the SEM group to yield the final compound, **JH-Xvi-178**.[1]



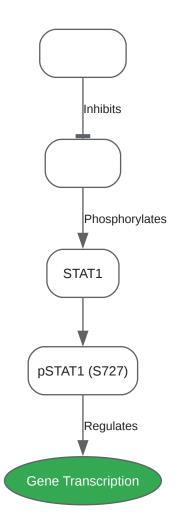
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A simplified workflow for the chemical synthesis of **JH-Xvi-178**.

Mechanism of Action and Biological Activity

JH-Xvi-178 functions as an ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are integral to the Mediator complex, which modulates the activity of RNA polymerase II and thereby regulates gene expression.[1][2] A key downstream substrate of CDK8 is STAT1. **JH-Xvi-178** has been shown to potently inhibit the phosphorylation of STAT1 at serine 727 (S727) in cellular assays.[1]





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The signaling pathway of **JH-Xvi-178**, inhibiting CDK8/19 and subsequent STAT1 phosphorylation.

Quantitative Biological Data

The inhibitory activity and selectivity of **JH-Xvi-178** have been quantified through various assays. The data is summarized in the tables below.



Target	IC50 (nM)	Assay Type		
CDK8	1	Lanthascreen Enzyme Assay		
CDK19	2	Lanthascreen Enzyme Assay		
pS727-STAT1 (Cellular)	2	Western Blot (Jurkat cells)		
STK16	107	Off-target kinase screen		
FLT3 (D835V)	-	Off-target kinase screen		
Data sourced from[1][4][5][6].				

Pharmacokinetic Properties

Preclinical pharmacokinetic studies of **JH-Xvi-178** were conducted in mice, revealing low clearance and moderate oral bioavailability.[1]

Parameter	Value	Units	Dosing Route	
IV Dose	2	mg/kg	Intravenous	
PO Dose	10	mg/kg	Oral	
Data sourced from[1].				

Experimental Protocols Lanthascreen™ Enzyme Assay for CDK8/19 Inhibition

This assay was utilized to determine the in vitro potency of **JH-Xvi-178** against its target kinases.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
- Procedure:
 - CDK8/CycC or CDK19/CycC enzyme, a fluorescein-labeled substrate peptide, and ATP are combined in a reaction buffer.



- **JH-Xvi-178** is added at varying concentrations.
- The reaction is incubated at room temperature.
- A terbium-labeled anti-phospho-substrate antibody is added.
- After another incubation period, the TR-FRET signal is measured.
- IC50 values are calculated from the dose-response curves.

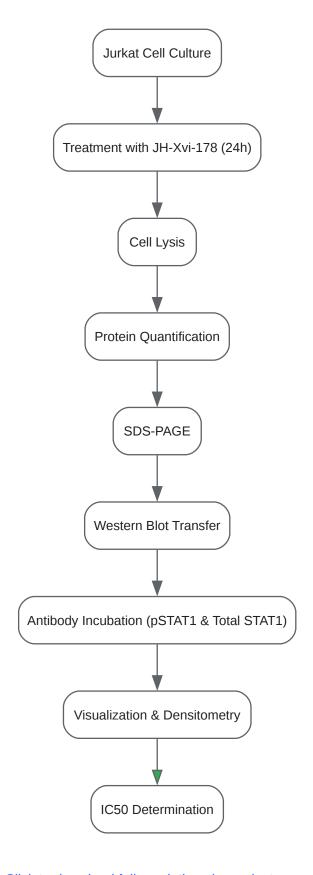
Cellular Inhibition of STAT1 Phosphorylation (Western Blot)

This experiment was performed to assess the ability of **JH-Xvi-178** to inhibit CDK8 activity within a cellular context.

- · Cell Line: Jurkat cells.
- Procedure:
 - Jurkat cells are seeded and allowed to adhere.
 - Cells are treated with a range of concentrations of JH-Xvi-178 (e.g., 0-1000 nM) for 24 hours.
 - Following treatment, cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against phospho-STAT1 (S727) and total STAT1.
 - After washing, the membrane is incubated with a secondary antibody.
 - Protein bands are visualized, and densitometry is used to quantify the inhibition of STAT1 phosphorylation relative to total STAT1.



• IC50 values are determined from the resulting dose-response curve.



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A workflow diagram for the cellular pSTAT1 inhibition assay.

Mouse Pharmacokinetic Studies

These studies were conducted to evaluate the in vivo properties of JH-Xvi-178.

- Animal Model: Mice.
- Formulation:
 - Intravenous (IV): 0.2 mg/mL solution in 5/95 DMSO/30% Captisol.[1]
 - Oral (PO): 1 mg/mL solution in 5/95 DMSO/30% Captisol.[1]
- Procedure:
 - A cohort of mice is administered JH-Xvi-178 either intravenously (2 mg/kg) or orally (10 mg/kg).[1]
 - Blood samples are collected at various time points post-administration.
 - Plasma is isolated from the blood samples.
 - The concentration of JH-Xvi-178 in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
 - Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the concentration-time data.

Conclusion

JH-Xvi-178 is a highly potent and selective dual inhibitor of CDK8 and CDK19, developed through a rational design strategy that successfully addressed the metabolic liabilities of earlier compounds.[1] Its favorable preclinical profile, including potent cellular activity and moderate oral pharmacokinetics, makes it a valuable research tool and a promising candidate for further therapeutic development in oncology and other diseases driven by CDK8/19 dysregulation.[1] [5] Further optimization and in-depth toxicological studies will be crucial for its potential clinical translation.[1]



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